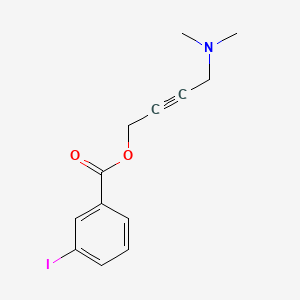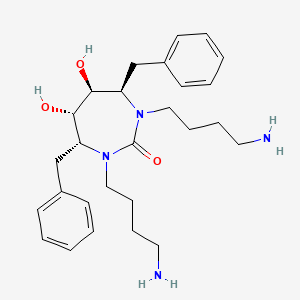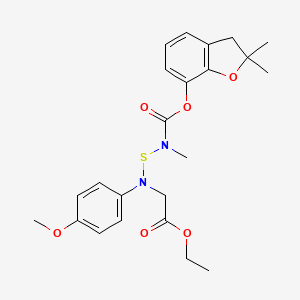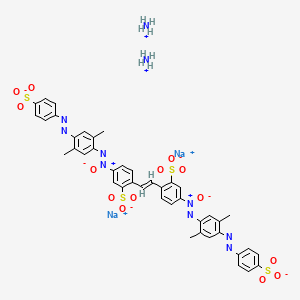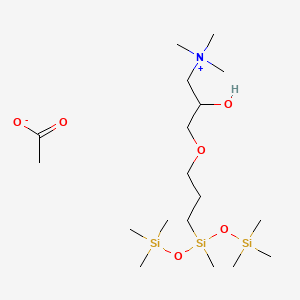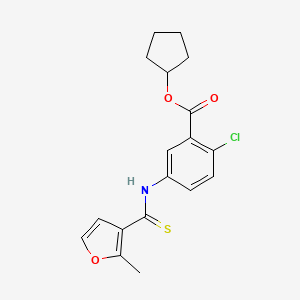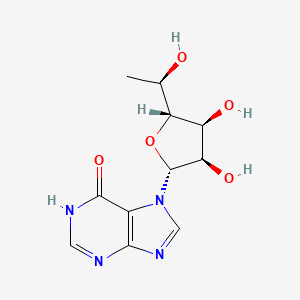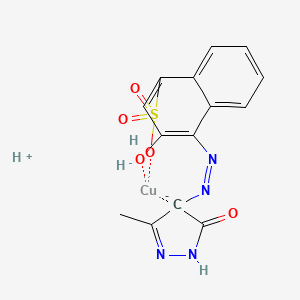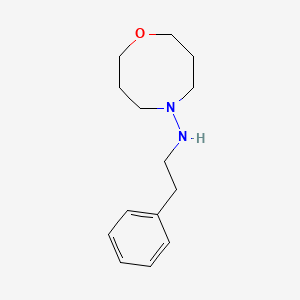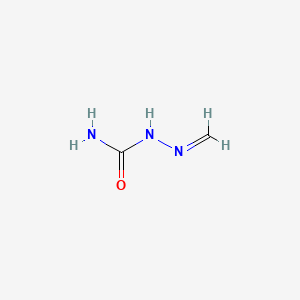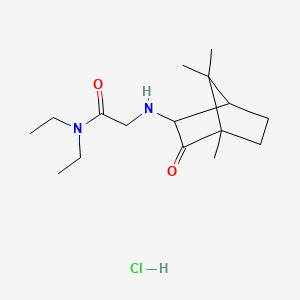
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is a chemical compound with the molecular formula C16H28ClNO2. It is known for its unique structure, which includes a bornyl group, making it an interesting subject for various scientific studies. This compound is used in a variety of applications, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride typically involves the reaction of bornylamine with diethylacetamide under specific conditions. The process can be summarized as follows:
Starting Materials: Bornylamine and diethylacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine.
Procedure: The bornylamine is first reacted with diethylacetamide in ethanol, followed by the addition of triethylamine. The mixture is then heated to a specific temperature, typically around 70°C, and stirred for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used, allowing for better control over reaction conditions.
Automated Systems: Automation in the addition of reagents and control of reaction parameters helps in achieving high efficiency and reproducibility.
Large-Scale Purification: Industrial purification techniques such as large-scale chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the bornyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted bornyl derivatives.
Scientific Research Applications
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Interact with Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound can influence pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-((2-oxo-3-phenyl)amino)acetamide hydrochloride: Similar structure but with a phenyl group instead of a bornyl group.
N,N-Diethyl-2-((2-oxo-3-methyl)amino)acetamide hydrochloride: Similar structure but with a methyl group instead of a bornyl group.
Uniqueness
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is unique due to the presence of the bornyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
CAS No. |
97646-20-3 |
|---|---|
Molecular Formula |
C16H29ClN2O2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]acetamide;hydrochloride |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4;/h11,13,17H,6-10H2,1-5H3;1H |
InChI Key |
PHNMWJWVHDPYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNC1C2CCC(C1=O)(C2(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


